2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of pyridine and imidazole derivatives often involves reactions with various aldehydes and amines . For example, a pyridine aldehyde can react with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of CAN/H2O2 to give 2-(pyridin-3-yl)-1H-benzo[d]imidazoles or 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .
Molecular Structure Analysis
Pyridine has a trigonal planar geometry at the nitrogen atom . Imidazole is a five-membered planar ring, which is aromatic because it contains 6 π-electrons .
Chemical Reactions Analysis
Pyridine and imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes to form new compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Alkylation Reactions
This compound has been utilized in base-promoted C-alkylation reactions, providing an efficient, available, and environmentally benign access to alkylation products with broad functional group tolerance and excellent yields .
Immunosuppressive Activity
A derivative of this compound was synthesized and evaluated for its immunosuppressive activity. It showed highly immunosuppressive activity and is being studied as a lead compound in the development of immunosuppressant agents .
Anti-fibrotic Activity
Research has encouraged further investigation into the anti-fibrotic activity of certain derivatives of this compound, which could be significant in treating conditions like idiopathic pulmonary fibrosis .
Antimicrobial Potential
Derivatives of this compound have been synthesized and showed good antimicrobial potential against various bacteria such as S. aureus, B. subtilis, and E. coli, using ciprofloxacin as a reference drug .
Synthesis of Tyrosine Kinase Inhibitors
The compound has been used in processes for the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib, which are important in the treatment of certain types of cancer .
Diagnostic and Therapeutic Applications
While not directly related to “2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one”, metal–organic frameworks (MOFs) that contain pyridinyl groups have been noted for their diagnostic and therapeutic applications due to their high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMPZKBQHNWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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